neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
Description
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Properties
IUPAC Name |
2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)6-19-9(18)15-7-5-17(4)16-8(7)11(12,13)14/h5H,6H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCQQQQLKGUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC1=CN(N=C1C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, with the CAS number 320423-07-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆F₃N₃O₂ |
| Molar Mass | 279.26 g/mol |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 289.0 ± 40.0 °C (Predicted) |
| pKa | 12.58 ± 0.70 (Predicted) |
The compound features a trifluoromethyl group, which is known to influence biological activity by enhancing lipophilicity and metabolic stability.
Biological Activity
Research on this compound has primarily focused on its anti-cancer properties and potential as an antimicrobial agent.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have been shown to inhibit the proliferation of human lung cancer cells (A549) and liver cancer cells (HepG2) by modulating key signaling pathways such as PI3K/AKT/mTOR.
Case Study:
In a study evaluating the anti-proliferative activity of carbamate derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 5.74 to 20 μM against several tumor cell lines, indicating potent activity .
Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the induction of apoptosis and modulation of reactive oxygen species (ROS). For example, treatment with certain carbamate derivatives led to increased ROS levels in HepG2 cells, correlating with enhanced apoptosis rates .
Research Findings Summary
A summary of key findings regarding the biological activity of this compound is presented below:
| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anti-cancer | A549 (lung cancer) | <20 | Induction of apoptosis via ROS |
| Anti-cancer | HepG2 (liver cancer) | 5.74 - 20 | Modulation of PI3K/AKT/mTOR pathway |
| Antimicrobial | Various bacterial strains | Not specified | Increased membrane permeability |
Scientific Research Applications
Neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural similarity to other bioactive compounds allows it to interact with various biological targets.
Case Study: Anti-Cancer Activity
Recent studies have indicated that derivatives of trifluoromethylated pyrazoles exhibit significant anti-cancer activity. For instance, a related compound demonstrated effective inhibition of glioblastoma cells by disrupting tubulin polymerization and inducing G2/M-phase arrest, suggesting that this compound could be explored further for its anti-cancer properties .
Agrochemicals
The compound's unique properties make it a candidate for use in agrochemicals. Its ability to modulate biological processes can be harnessed to develop new pesticides or herbicides that target specific pathways in pests or weeds.
Potential Applications in Crop Protection
Research into similar compounds has shown that they can act as selective herbicides by inhibiting specific enzymes involved in plant growth. This compound may possess similar properties, making it a potential candidate for further investigation in agricultural applications.
Material Sciences
In material sciences, this compound can be utilized as a building block for creating novel polymers or coatings with enhanced properties such as thermal stability and chemical resistance.
Development of Advanced Materials
The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve material properties significantly. This suggests that this compound could be used to synthesize advanced materials with tailored functionalities for applications in electronics and coatings.
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound exhibits reactivity influenced by its structural features:
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Carbamate Hydrolysis :
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Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbon dioxide.
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Example:
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Pyrazole Ring Reactivity :
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Palladium-Catalyzed Reactions :
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Similar carbamates can participate in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form arylated derivatives.
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Reactivity Factors Table
Functional Group Transformations
The compound undergoes transformations at both the carbamate and pyrazole moieties:
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Carbamate Cleavage :
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Treatment with hydrazines or amines can displace the neopentyl group, forming ureas or substituted carbamates.
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Pyrazole Functionalization :
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Post-Synthetic Modifications :
Functionalization Workflow Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate?
The synthesis typically involves coupling a pyrazole-4-amine derivative with a neopentyl carbamate group. A standard procedure includes:
- Step 1 : Activation of the carbamate group using reagents like carbonyl diimidazole (CDI) or phosgene derivatives in anhydrous solvents (e.g., DMF or THF).
- Step 2 : Reaction of the activated carbamate with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ or triethylamine) to facilitate nucleophilic substitution.
- Purification : Column chromatography or recrystallization from solvent systems like ethyl acetate/hexane. Yields typically range from 70–85% depending on steric effects from the neopentyl group .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry of the pyrazole ring and carbamate linkage. For example, the trifluoromethyl group at position 3 of the pyrazole ring shows distinct deshielding in ¹³C NMR (~120 ppm for CF₃) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch if present) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine atoms .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via aqueous workup .
- Temperature Control : Reactions at 0–25°C minimize side reactions (e.g., hydrolysis of the carbamate).
- Catalysis : Palladium or copper catalysts can improve coupling efficiency in sterically hindered systems .
- In-line Monitoring : Use of HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Advanced: How should researchers design biological activity assays for this compound?
- Target Selection : Prioritize kinases or enzymes where trifluoromethylpyrazole derivatives show affinity (e.g., COX-2 inhibition or adenosine receptor binding) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values.
- Cellular Uptake : Radiolabeling (e.g., ¹⁴C-carbamate) to assess permeability .
- Control Experiments : Compare with structurally analogous carbamates to isolate the neopentyl group’s steric effects .
Advanced: What computational strategies are effective for studying its interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding modes to protein active sites, focusing on the trifluoromethyl group’s hydrophobic interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
Advanced: How can contradictory spectral or bioactivity data be resolved?
- NMR Ambiguities : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the pyrazole and neopentyl groups .
- Bioactivity Variability :
- Replicate assays under standardized conditions (pH, temperature).
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What stability studies are necessary for long-term storage?
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (~150–200°C for carbamates) .
- Hydrolytic Stability : Accelerated degradation studies in buffers (pH 1–10) to identify susceptibility to hydrolysis .
- Light Sensitivity : UV-Vis monitoring under ICH Q1B guidelines to assess photodegradation pathways .
Advanced: How does this compound compare to structurally similar analogs in drug discovery?
- Structural Modifications : Replace neopentyl with isopropyl or cyclopentyl to study steric effects on bioavailability .
- Activity Cliffs : Use QSAR models to correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with potency .
- Meta-Analysis : Cross-reference PubChem BioAssay data for pyrazole carbamates to identify trends in cytotoxicity or selectivity .
Advanced: What environmental impact assessments are required for lab-scale synthesis?
- Waste Stream Analysis : Quantify fluorinated byproducts via ICP-MS or ion chromatography to ensure compliance with EPA fluorine emission limits .
- Biodegradation : Use OECD 301F tests to measure mineralization rates in activated sludge .
Advanced: How can pharmacokinetic properties be evaluated preclinically?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
